acpa
Overview
Description
acpa is a synthetic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1R). It is structurally related to arachidonic acid derivatives and has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management, inflammation, and cancer research .
Mechanism of Action
Target of Action
Arachidonylcyclopropylamide (ACPA) is a synthetic agonist that primarily targets the cannabinoid receptor 1 (CB1R) . The CB1R is a G protein-coupled receptor found in the brain and peripheral tissues . This compound has a low affinity for the cannabinoid receptor 2 (CB2R), making it a selective cannabinoid agonist .
Mode of Action
This compound interacts with its primary target, the CB1R, by binding to it . This binding triggers a series of downstream processes mediated through the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP . This interaction results in various physiological effects, including the modulation of neurotransmitter release .
Biochemical Pathways
The activation of CB1R by this compound affects several biochemical pathways. For instance, it has been shown to reduce the action-potential-evoked calcium transient in nerve terminals . This decrease in calcium levels can inhibit neurotransmitter release, affecting synaptic transmission .
Result of Action
The binding of this compound to CB1R has several molecular and cellular effects. It has been shown to induce a dose-dependent increase in microglial BV-2 cell migration . Additionally, this compound’s activation of CB1R can inhibit GABAergic synaptic transmission onto superficial and deep medial entorhinal neurons .
Biochemical Analysis
Biochemical Properties
Arachidonylcyclopropylamide plays a significant role in biochemical reactions, particularly through its interaction with the CB1R . The compound’s interaction with this receptor is crucial in its function as a selective cannabinoid agonist
Cellular Effects
Arachidonylcyclopropylamide’s effects on various types of cells and cellular processes are primarily mediated through its action on the CB1R . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Arachidonylcyclopropylamide exerts its effects at the molecular level primarily through its interaction with the CB1R . It acts as an agonist for this receptor, meaning it binds to the receptor and activates it . This can lead to various downstream effects, including potential changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
acpa is synthesized through a multi-step process involving the reaction of arachidonic acid with cyclopropylamine. The key steps include:
Formation of Arachidonic Acid Derivative: Arachidonic acid is first converted into an activated ester or acid chloride.
Amidation Reaction: The activated arachidonic acid derivative is then reacted with cyclopropylamine under controlled conditions to form arachidonylcyclopropylamide.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
acpa undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the cyclopropyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
acpa has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of cannabinoid receptors.
Biology: It helps in understanding the role of cannabinoid receptors in various biological processes, including cell signaling and neuroprotection.
Medicine: It has potential therapeutic applications in pain management, inflammation, and cancer treatment.
Industry: It is used in the development of new pharmaceuticals targeting cannabinoid receptors.
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another endogenous cannabinoid receptor agonist with similar effects but different structural properties.
2-Arachidonoylglycerol (2-AG): An endogenous ligand for cannabinoid receptors with a broader range of biological activities.
Arachidonoyl Serotonin (AA-5-HT): A synthetic compound with dual activity on cannabinoid and serotonin receptors.
Uniqueness
acpa is unique due to its high selectivity for CB1R over CB2R, making it a valuable tool for studying CB1R-specific pathways and effects. Its structural rigidity, conferred by the cyclopropyl ring, also distinguishes it from other arachidonic acid derivatives .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAUBPACOBAMV-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400110 | |
Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229021-64-1 | |
Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229021-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.